trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride
Overview
Description
trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is commonly used as a catalyst in pharmaceutical research . This compound is known for its role in various chemical reactions and its applications in scientific research.
Scientific Research Applications
trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
This compound should be stored in a cool, well-ventilated area. The container should be kept tightly closed, and it should be stored away from oxidizing agents . It’s important to note that this information is not exhaustive, and additional safety measures may be required depending on the specific usage and handling requirements.
Mechanism of Action
Target of Action
It is used as a catalyst in pharmaceutical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of the research.
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism .
Biochemical Pathways
As a catalyst in pharmaceutical research, it may be involved in a wide range of biochemical pathways, depending on the specific reactions it is used to facilitate .
Pharmacokinetics
It is noted that the compound is insoluble in water , which may influence its bioavailability and distribution.
Result of Action
As a catalyst, its primary role would be to facilitate specific chemical reactions without being consumed in the process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, its solubility characteristics suggest that it may be more effective in non-aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store it in a cool, well-ventilated area away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride typically involves the esterification of 3-aminocyclohexanecarboxylic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amines and esters.
Comparison with Similar Compounds
- Methyl trans-4-aminocyclohexanecarboxylate hydrochloride
- Methyl 1r,3r-3-aminocyclohexane-1-carboxylate hydrochloride
Comparison: trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is unique due to its specific structural configuration, which influences its reactivity and catalytic properties. Compared to similar compounds, it may exhibit different reaction rates and selectivity in various chemical processes .
Properties
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.